molecular formula C7H5NO4 B15127217 2-Nitrobenzoic-D4 acid

2-Nitrobenzoic-D4 acid

Cat. No.: B15127217
M. Wt: 171.14 g/mol
InChI Key: SLAMLWHELXOEJZ-RHQRLBAQSA-N
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Description

2-Nitrobenzoic-D4 acid is a deuterated form of 2-nitrobenzoic acid, an organic compound with the formula C7H5NO4. The deuterium labeling is used to trace the compound in various chemical reactions and processes. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on a benzene ring, with the nitro group in the ortho position relative to the carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

    Esterification: Alcohols and acid catalysts such as sulfuric acid are used.

    Decarboxylation: High temperatures, typically above 180°C, are required.

Major Products

    Reduction: 2-Aminobenzoic-D4 acid

    Esterification: Various esters of this compound

    Decarboxylation: Nitrobenzene-D4

Scientific Research Applications

2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: In studies involving enzyme kinetics and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.

    Industry: In the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: The non-deuterated form, used in similar applications but without the tracing capabilities.

    3-Nitrobenzoic acid: An isomer with the nitro group in the meta position, used in different chemical reactions.

    4-Nitrobenzoic acid: An isomer with the nitro group in the para position, also used in various chemical processes.

Uniqueness

2-Nitrobenzoic-D4 acid is unique due to its deuterium labeling, which allows for its use as a tracer in various scientific studies. This labeling provides valuable information on reaction mechanisms and metabolic pathways that cannot be obtained with the non-deuterated form.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

171.14 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D

InChI Key

SLAMLWHELXOEJZ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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